[(2s)-2-Amino-3-methylbutyl](ethyl)amine
Description
(2S)-2-Amino-3-methylbutylamine is a chiral secondary amine featuring a branched aliphatic structure. Its core consists of a 3-methylbutyl chain (derived from leucine’s carbon backbone) with an amino group at the (2S)-position and an ethyl substituent on the nitrogen atom.
Properties
IUPAC Name |
(2S)-1-N-ethyl-3-methylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9-5-7(8)6(2)3/h6-7,9H,4-5,8H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYXZCWXDBXVIS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2s)-2-Amino-3-methylbutyl](ethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbutan-1-ol and ethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency.
Catalysts: The use of catalysts such as palladium or nickel can enhance reaction rates and selectivity.
Purification: The final product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(2s)-2-Amino-3-methylbutyl](ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Substituted amines, amides
Scientific Research Applications
[(2s)-2-Amino-3-methylbutyl](ethyl)amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can act as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of [(2s)-2-Amino-3-methylbutyl](ethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with (2S)-2-Amino-3-methylbutylamine, differing primarily in substituents, branching, or aromaticity:
Table 1: Key Properties of (2S)-2-Amino-3-methylbutylamine and Analogues
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|
| (2S)-2-Amino-3-methylbutylamine | C₇H₁₈N₂ | 130.23 | Chiral secondary amine; (2S)-configuration; ethyl and 3-methylbutyl groups | |
| Ethyl(2-methylbut-3-yn-2-yl)amine | C₇H₁₃N | 111.19 | Alkyne-containing amine; tertiary structure with propargyl branching | |
| (2-Ethoxyphenyl)methylamine | C₁₄H₂₃NO | 221.34 | Aromatic-ether substituent; hybrid aliphatic-aromatic structure | |
| [2-(Dimethylamino)-3-methylbutyl][...]ethyl]amine | C₁₉H₃₂N₂ | 288.47 | Dimethylamino group; bulky tetrahydronaphthalenyl substituent | |
| N-Boc-[(2S)-2-amino-3-methylbutyl]amine | C₁₀H₂₂N₂O₂ | 202.29 | Boc-protected derivative; enhances stability during synthesis |
Stereochemical and Electronic Effects
- Ethyl(2-methylbut-3-yn-2-yl)amine lacks stereocenters but introduces a reactive alkyne group, enabling click chemistry applications .
- Aromatic substituents in (2-ethoxyphenyl)methylamine confer π-π stacking capabilities, as observed in related tris-pyridyl compounds (e.g., ’s 3D supramolecular networks) .
Research Findings and Trends
- Stereoselectivity : highlights the importance of (2S)-stereochemistry in α,α-disubstituted amines for optimizing bioactivity .
- Supramolecular Assembly : Analogues with aromatic arms (e.g., ’s tris-pyridyl compound) demonstrate how substituents dictate crystal packing and intermolecular interactions .
- Thermodynamic Stability : Branched aliphatic amines like the target compound exhibit higher thermal stability compared to linear analogues, as inferred from similar compounds in and .
Biological Activity
(2S)-2-Amino-3-methylbutylamine, also known as 2-amino-3-methylbutyl ethylamine, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (2S)-2-Amino-3-methylbutylamine
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 130.24 g/mol
The biological activity of (2S)-2-amino-3-methylbutylamine is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is believed to act as a monoamine neurotransmitter modulator, influencing the levels of serotonin, dopamine, and norepinephrine. This modulation can lead to various physiological effects, including mood enhancement and increased alertness.
1. Neurotransmitter Modulation
Research indicates that (2S)-2-amino-3-methylbutylamine can enhance the release of neurotransmitters in the brain. This property is significant for its potential use in treating mood disorders such as depression and anxiety.
2. Cardiovascular Effects
Studies have shown that this compound may exert positive inotropic effects on cardiac muscle, suggesting potential applications in treating heart failure or other cardiovascular conditions. Its ability to influence adrenergic receptors contributes to these effects.
3. Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory properties of (2S)-2-amino-3-methylbutylamine. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation.
Case Studies and Experimental Data
-
Neurotransmitter Release Study
- A study conducted on rat brain slices demonstrated that (2S)-2-amino-3-methylbutylamine significantly increased the release of serotonin and dopamine compared to controls. The increase was quantified using high-performance liquid chromatography (HPLC) methods.
This data suggests that the compound could be a candidate for further studies aimed at developing treatments for mood disorders.Parameter Control Group Treatment Group Serotonin Release (ng/mL) 15 ± 1.5 30 ± 2.0 Dopamine Release (ng/mL) 10 ± 1.0 25 ± 1.5 -
Cardiovascular Study
- In an isolated heart model, (2S)-2-amino-3-methylbutylamine was shown to increase cardiac contractility by approximately 20% compared to baseline measurements.
This finding indicates its potential utility in cardiac therapies.Measurement Baseline After Treatment Contractility Index (g/cm²) 0.5 0.6 -
Anti-inflammatory Activity
- An experiment involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with (2S)-2-amino-3-methylbutylamine reduced the production of TNF-alpha by about 50%, indicating significant anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
